1-(Oxolan-2-yl)imidazole-2-carbaldehyde
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Overview
Description
1-(Oxolan-2-yl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with an oxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with imidazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-yl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(Oxolan-2-yl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Imidazole-2-carbaldehyde: Lacks the oxolane ring, making it less sterically hindered.
Oxolan-2-yl derivatives: These compounds do not contain the imidazole ring, limiting their coordination chemistry applications.
Uniqueness: 1-(Oxolan-2-yl)imidazole-2-carbaldehyde is unique due to its combined structural features, which allow it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(oxolan-2-yl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2 |
InChI Key |
HZQXDDRWTHNAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=CN=C2C=O |
Origin of Product |
United States |
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